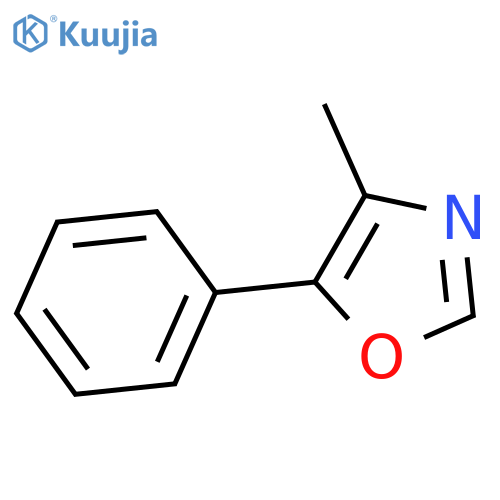

Cas no 1008-29-3 (4-methyl-5-phenyl-1,3-oxazole)

4-methyl-5-phenyl-1,3-oxazole structure

商品名:4-methyl-5-phenyl-1,3-oxazole

4-methyl-5-phenyl-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- 4-methyl-5-phenyl-1,3-oxazole

- SureCN343219

- Oxazole, 4-methyl-5-phenyl-

- 4-Methyl-5-phenyloxazole

- AC1LC4VT

- CTK8G4188

- 4-methyl-5-phenyl-oxazole

- 4-Methyl-5-phenyl-oxazol

- 4-Methyl-5-phenyloxazol

- DB-381345

- SCHEMBL343219

- DTXSID70344089

- 4-Methyl-5-phenyl-1,3-oxazole #

- 1008-29-3

-

- インチ: InChI=1S/C10H9NO/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3

- InChIKey: AZNMFVGFAFVVDA-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C2=CC=CC=C2)OC=N1

計算された属性

- せいみつぶんしりょう: 159.06847

- どういたいしつりょう: 159.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 26.03

4-methyl-5-phenyl-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM483954-1g |

4-Methyl-5-phenyloxazole |

1008-29-3 | 97% | 1g |

$652 | 2023-02-19 | |

| Ambeed | A793439-1g |

4-Methyl-5-phenyloxazole |

1008-29-3 | 97% | 1g |

$1490.0 | 2024-04-26 |

4-methyl-5-phenyl-1,3-oxazole 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

1008-29-3 (4-methyl-5-phenyl-1,3-oxazole) 関連製品

- 4675-18-7(4,5-Diphenyloxazole)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1008-29-3)4-methyl-5-phenyl-1,3-oxazole

清らかである:99%

はかる:1g

価格 ($):1341.0